5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride
Description
5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride is a substituted benzofuran derivative characterized by a dimethylamino-methyl group at the 5-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 2-position, forming a hydrochloride salt. The benzofuran core imparts aromaticity and structural rigidity, while the substituents influence its physicochemical and biological properties.
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3.ClH/c1-8-10-6-9(7-14(2)3)4-5-11(10)17-12(8)13(15)16;/h4-6H,7H2,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPXXDVQSUXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)CN(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran backbone with a dimethylamino group and a carboxylic acid moiety, which are critical for its biological activity. The molecular formula is , and it has a molecular weight of 276.71 g/mol. Its structural characteristics contribute to its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, related compounds have shown significant inhibition against various cancer cell lines, including breast cancer (MDA-MB-231) and others, with IC50 values in the low micromolar range (e.g., 2.52 µM) .
- Carbonic Anhydrase Inhibition : Benzofuran-based carboxylic acids have been studied for their ability to inhibit carbonic anhydrases (CAs), particularly the cancer-associated isoform hCA IX. These compounds demonstrated moderate to potent inhibition, which is crucial for developing anticancer drugs .
- Antimicrobial Properties : Some studies suggest that benzofuran derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and proliferation, such as carbonic anhydrases.
- Induction of Apoptosis : Studies on similar compounds indicate that they can trigger apoptosis in cancer cells by altering cell cycle distribution and increasing apoptotic markers .
- Targeting Signaling Pathways : It is hypothesized that these compounds may interfere with critical signaling pathways that regulate cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study examined the effects of a related benzofuran derivative on MDA-MB-231 breast cancer cells. Treatment with the compound resulted in:
- Increased G2/M phase arrest from 10.80% to 32.30%.
- A rise in sub-G1 phase cells from 1.43% to 25.53%, indicating significant apoptosis induction.
The results highlight the potential of benzofuran derivatives as effective anticancer agents .
Case Study 2: Carbonic Anhydrase Inhibition
In a comparative study of various benzofuran derivatives, the compound displayed effective inhibition against hCA II isoforms with IC50 values ranging from 3.1 to 67.1 µM. This suggests its utility in developing inhibitors for cancer-related applications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Target/Cell Line |
|---|---|---|---|
| Benzofuran Derivative 9e | Anticancer | 2.52 | MDA-MB-231 Breast Cancer Cells |
| Benzofuran Derivative (hCA II) | Enzyme Inhibition | 3.1 - 67.1 | Carbonic Anhydrase Isoforms |
| Benzofuran Derivative (Antimicrobial) | Antimicrobial | Varies | E. coli, C. albicans |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Physicochemical Properties
- Solubility: As a hydrochloride salt, the target compound exhibits high aqueous solubility, similar to Ranitidine. In contrast, 5-8'-benzofuran dehydrodiferulic acid (non-salt) has moderate solubility due to its phenolic and methoxy groups .
- pKa: The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, promoting interactions with polar targets. The dimethylamino group (pKa ~8–9) remains protonated in acidic environments, enhancing membrane permeability .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability : The methyl group at the 3-position may reduce oxidative metabolism, extending half-life compared to unsubstituted benzofurans.
Q & A
Q. What are the recommended synthetic routes for 5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride?
A fragment-based approach combined with alkylation is a common method. For example:
- Alkylation : React 3-methylbenzofuran-2-carboxylic acid derivatives with dimethylaminomethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction time and temperature (e.g., 60–80°C for 6–12 hours) to enhance yield .
- Purification : Use reverse-phase HPLC (>98% purity threshold at 215 nm) and confirm molecular identity via ESI-MS (m/z = calculated [M+H]⁺) .
- Hydrochloride formation : Treat the free base with HCl in dioxane or ethanol to precipitate the hydrochloride salt .
Q. How should researchers characterize the compound’s purity and structural integrity?
Employ a multi-technique validation strategy:
- Purity : HPLC with UV detection (λ = 215–254 nm) and MS for trace impurities .
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks for the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and dimethylamino group (δ 2.2–2.8 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., methyl and dimethylaminomethyl groups) .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.4%) .
Q. What safety protocols are essential when handling this compound?
- Environmental hazards : Classify as WGK 2 (water hazard) and follow disposal regulations for halogenated organics .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize by-products during synthesis?
- By-product analysis : Use LC-MS to identify intermediates (e.g., incomplete alkylation or hydrolysis products). Adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) and solvent polarity (e.g., DMF vs. THF) to favor desired pathways .
- Catalytic optimization : Screen Pd or Cu catalysts for cross-coupling steps to reduce side reactions .
- Temperature control : Lower temperatures (e.g., 40°C) may suppress degradation of acid-sensitive intermediates .
Q. How to address discrepancies between computational predictions and experimental structural data?
- Case study : If DFT-predicted NMR shifts conflict with experimental data, re-evaluate solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric states .
- Crystallographic validation : Compare X-ray-derived bond lengths/angles with molecular dynamics simulations to resolve ambiguities (e.g., rotational flexibility of the dimethylaminomethyl group) .
- Statistical analysis : Apply Bland-Altman plots to quantify systematic errors between computational and experimental results .
Q. What strategies are effective in evaluating the compound’s bioactivity and mechanism?
- In vitro assays :
- Enzyme inhibition : Screen against target proteins (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) with controls for HCl counterion effects .
- Mechanistic studies :
- SAR (Structure-Activity Relationship) : Modify substituents (e.g., methyl → ethyl) and correlate with bioactivity trends .
- Molecular docking : Use AutoDock Vina to predict binding modes to protein targets (e.g., Mcl-1) and validate with mutagenesis assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
